1,2,4-Oxadiazole-3-carbonyl chloride

Description

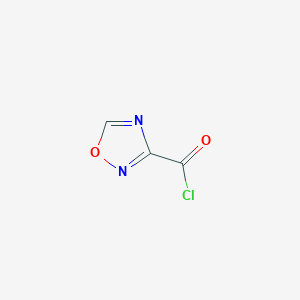

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2/c4-2(7)3-5-1-8-6-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAXISHDBYNILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the C3 Carbonyl Carbon

The carbonyl chloride group is a highly reactive acylating agent. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. chemeurope.comuomustansiriyah.edu.iq This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing nature of the chlorine atom polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org

Consistent with the behavior of acyl chlorides, 1,2,4-Oxadiazole-3-carbonyl chloride reacts efficiently with a range of nucleophiles to produce various carboxylic acid derivatives. chemeurope.comuomustansiriyah.edu.iq Reaction with alcohols (alcoholysis) yields esters, reaction with thiols produces thioesters, and reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) affords the corresponding amides. uomustansiriyah.edu.iqlibretexts.org These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iqlibretexts.org The 1,2,4-oxadiazole (B8745197) ring itself is often used as a stable bioisostere for ester and amide groups in drug design due to its resistance to hydrolysis. nih.gov

| Reactant (Nucleophile) | General Formula | Product | Product Class |

|---|---|---|---|

| Alcohol | R-OH | 1,2,4-Oxadiazole-3-carboxylate ester | Ester |

| Thiol | R-SH | 1,2,4-Oxadiazole-3-carbothioate | Thioester |

| Amine | R¹R²NH | 1,2,4-Oxadiazole-3-carboxamide | Amide |

When this compound is treated with binucleophiles—reagents containing two nucleophilic centers—the reaction can be controlled to achieve selective acylation. Depending on the stoichiometry and reaction conditions, either mono-acylation or di-acylation can occur. For instance, with a reagent like ethylenediamine (B42938) (H₂N-CH₂CH₂-NH₂) or ethanolamine (B43304) (H₂N-CH₂CH₂-OH), using one equivalent of the acyl chloride would preferentially yield the mono-acylated product. The second nucleophilic group remains available for further chemical transformations, making these products valuable building blocks for more complex molecules.

| Binucleophile | Structure | Potential Product (Mono-acylation) |

|---|---|---|

| Ethylenediamine | H₂N-CH₂CH₂-NH₂ | N-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxamide |

| Ethanolamine | H₂N-CH₂CH₂-OH | N-(2-hydroxyethyl)-1,2,4-oxadiazole-3-carboxamide |

| Hydrazine (B178648) | H₂N-NH₂ | 1,2,4-Oxadiazole-3-carbohydrazide |

Cyclization Reactions Initiated by the Carbonyl Chloride Group to Form Complex Heterocycles

The reaction with binucleophiles serves as a powerful strategy for constructing new heterocyclic rings. Following the initial nucleophilic acyl substitution, the newly introduced side chain contains a second nucleophilic group that can participate in a subsequent intramolecular cyclization reaction. This approach allows for the synthesis of fused or spiro-heterocyclic systems. For example, the reaction of this compound with a binucleophile like 2-aminophenol (B121084) can lead, after the initial formation of an amide, to an intramolecular cyclization to form a benzoxazole (B165842) derivative linked to the 1,2,4-oxadiazole ring. The specific outcome depends on the nature of the binucleophile and the reaction conditions employed to facilitate the second ring-closing step.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of 1,2,4-oxadiazole derivatives is key to harnessing their synthetic potential. The inherent electronic properties of the ring, combined with the influence of substituents like the 3-carbonyl chloride group, dictate the course of chemical transformations.

The 1,2,4-oxadiazole ring is a multifunctional heterocycle with distinct reactive sites. The carbon atoms, C(3) and C(5), are electrophilic, while the nitrogen atoms can exhibit nucleophilic or electrophilic character. chim.it Specifically, N(4) is considered a nucleophilic, pyridine-like nitrogen, whereas N(2) can be described as an electrophilic site due to the adjacent, electron-withdrawing oxygen atom, which facilitates the cleavage of the O(1)-N(2) bond. chim.it

The presence of a 3-carbonyl chloride substituent dramatically enhances the electrophilicity of the C(3) position, making it a prime target for nucleophilic attack. While SNAr reactions at C(3) typically require a good leaving group, the chloride of the carbonyl chloride function itself is an excellent leaving group for acyl substitution reactions. A reaction cascade can be initiated by an external nucleophile attacking this highly electrophilic C(3) acyl carbon. Furthermore, in intramolecular scenarios, a nucleophilic center within a side chain at C(3) can attack the electrophilic N(2) atom, triggering ring cleavage and subsequent rearrangement, a process central to the well-documented Boulton-Katritzky rearrangement. chim.it The C(5) position also serves as an important electrophilic center, particularly in Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type rearrangements. chim.it

The rearrangements of 1,2,4-oxadiazoles proceed through various short-lived, transient intermediates. The initial step in many photochemical and some thermal reactions is the scission of the weak O-N bond. chim.itclockss.org This cleavage generates a highly reactive open-chain intermediate that has been described as having zwitterionic, diradical, or nitrene-like character, depending on the specific molecule and conditions. chim.itclockss.org

The fate of this intermediate determines the final product structure. For example, in the presence of a nucleophilic solvent, this intermediate can be trapped to form open-chain products. rsc.org In other cases, it undergoes further intramolecular rearrangement. In the RCRE pathway, a diazirine intermediate has been proposed, analogous to the isoxazole-to-oxazole rearrangement. mdpi.com In other transformations, nitrilimine intermediates have been identified, particularly in studies involving amino-substituted oxadiazoles, which can then rearrange via a diazirine to form a carbodiimide (B86325). mdpi.com The existence of these transient species is supported by computational studies and chemical trapping experiments, which provide insight into the complex, multi-step nature of these reaction pathways. nih.govclockss.org

| Intermediate Type | Proposed Character | Generated From | Associated Reaction Pathway | Reference |

|---|---|---|---|---|

| Open-chain Intermediate | Zwitterionic, Diradical, or Nitrene-like | Photolytic O-N bond cleavage | General Photoreactivity | chim.it |

| Diazirine | Cyclic Isomer | Rearrangement of open-chain species | Ring Contraction-Ring Expansion (RCRE) | mdpi.com |

| Nitrilimine | 1,3-Dipole | Ring opening via extrusion | Amino-imino tautomerization pathway | mdpi.com |

| Carbodiimide | Linear Isomer | Rearrangement of diazirine | Photorearrangement of nitrilimine | mdpi.com |

Derivatization Strategies and Synthetic Transformations Enabled by 1,2,4 Oxadiazole 3 Carbonyl Chloride

Construction of Fused and Bridged Heterocyclic Systems

The reactivity of the 3-carbonyl chloride moiety in conjunction with the inherent properties of the 1,2,4-oxadiazole (B8745197) core provides a powerful platform for the synthesis of novel fused and bridged heterocyclic systems. These transformations often proceed through intramolecular cyclization cascades, leveraging the electrophilicity of the carbonyl group and the potential for the oxadiazole ring to participate in rearrangement reactions.

One prominent strategy involves the reaction of 1,2,4-oxadiazole-3-carbonyl chloride with bifunctional nucleophiles. The initial acylation at the carbonyl chloride can be followed by a subsequent intramolecular reaction involving the 1,2,4-oxadiazole ring, leading to the formation of a new fused ring system. A notable example is the Boulton-Katritzky rearrangement, a thermal rearrangement where a nucleophilic atom in a side chain at C3 attacks the N2 position of the oxadiazole ring. chim.itresearchgate.net This process, facilitated by the initial introduction of a suitable side chain via the carbonyl chloride, can lead to the formation of various five-membered heterocycles fused to the original molecular framework.

The carbonyl group itself can act as an electrophilic site in cyclization reactions. For example, a nucleophilic group tethered to the C5 position could undergo an intramolecular cyclization by attacking the C3-carbonyl carbon, leading to the formation of a bridged system. The feasibility and outcome of such reactions are highly dependent on the nature of the substituents and the reaction conditions.

| Transformation Type | Key Intermediate/Reaction | Resulting Heterocyclic System | Plausible Reaction with this compound |

| Fused System Synthesis | Boulton-Katritzky Rearrangement | Fused 1,2,4-triazoles, imidazoles | Reaction with a hydrazine (B178648) derivative to form a hydrazide, followed by thermal rearrangement. |

| Fused System Synthesis | ANRORC Rearrangement | Fused pyrimidines, triazines | Introduction of a side chain with a terminal nucleophile that participates in recyclization after initial attack at C5. |

| Bridged System Synthesis | Intramolecular Cyclization | Bridged oxadiazole derivatives | Introduction of a C5 substituent with a tethered nucleophile that attacks the C3-carbonyl group. |

Functionalization at Peripheral Positions of the 1,2,4-Oxadiazole Ring

The this compound is an excellent starting material for modifications at the C5 position and for N-functionalization, allowing for the synthesis of a diverse library of substituted 1,2,4-oxadiazoles.

While the carbonyl chloride is at the C3 position, it can be used to influence or enable substitutions at the C5 position. One indirect approach involves the conversion of the 3-carbonyl chloride into a group that can direct metallation at the C5 position. Subsequently, the metallated intermediate can be quenched with various electrophiles to introduce a wide range of substituents at C5.

More directly, the 3-carbonyl chloride can be transformed into a variety of functional groups, thereby modifying the side-chain at the C3 position. These transformations can alter the electronic properties of the ring and influence subsequent reactions at the C5 position. For example, reduction of the carbonyl chloride to an alcohol, followed by further synthetic manipulations, can introduce diverse side chains.

The reactivity of the carbonyl chloride itself allows for the introduction of a vast array of side chains at the C3 position through reactions with various nucleophiles. This is a fundamental strategy for elaborating the molecular structure.

| Nucleophile | Initial Product at C3 | Potential for Further C5 Modification |

| Alcohols/Phenols | Ester | Can influence the electronic nature of the ring, potentially activating or deactivating C5 towards certain reagents. |

| Amines (primary/secondary) | Amide | The amide N-H can be a site for further functionalization or can participate in intramolecular reactions. |

| Organometallic Reagents | Ketone | The ketone can be a handle for further synthetic transformations, including the introduction of new stereocenters. |

| Hydrazine Derivatives | Hydrazide | Can be used as a precursor for further heterocycle formation, as seen in the Boulton-Katritzky rearrangement. acs.org |

N-functionalization of the 1,2,4-oxadiazole ring is less common due to the relatively low basicity of the ring nitrogen atoms. However, under certain conditions, such as in the presence of strong alkylating agents, N-alkylation can occur. The substituent at the C3 position, derived from the carbonyl chloride, can influence the regioselectivity of N-functionalization by sterically hindering one of the nitrogen atoms or by altering the electronic distribution within the ring.

It has been noted that the N4 nitrogen can act as a nucleophilic site in certain reactions. The electronic nature of the substituent at C3, which can be readily varied starting from the carbonyl chloride, would be expected to modulate the nucleophilicity of the N4 atom. Electron-donating groups at C3 would likely enhance the nucleophilicity of N4, facilitating reactions with electrophiles.

| Reagent Type | Type of N-Functionalization | Influence of C3-Substituent |

| Strong Alkylating Agents (e.g., methyl triflate) | N-Alkylation | Steric hindrance from a bulky C3-substituent could direct alkylation to the less hindered nitrogen. |

| Electrophilic Reagents | N-Acylation/N-Sulfonylation | Electron-donating groups at C3 may increase the nucleophilicity of the ring nitrogens, promoting reaction. |

Orthogonal Reactivity of the 1,2,4-Oxadiazole Core for Selective Transformations

The 1,2,4-oxadiazole ring is often considered a bioisostere of esters and amides, which speaks to its chemical stability under a variety of conditions. mdpi.comnih.gov This stability can be exploited to achieve orthogonal reactivity, where the 3-carbonyl chloride can be selectively reacted in the presence of other functional groups, or conversely, other parts of the molecule can be modified while the oxadiazole ring remains intact.

The carbonyl chloride at the C3 position is a highly reactive electrophilic site and will readily react with a wide range of nucleophiles under mild conditions. This allows for selective functionalization at this position without affecting other, less reactive functional groups that might be present elsewhere in the molecule. For example, in a molecule containing both the 3-carbonyl chloride and an ester group, the carbonyl chloride can be selectively converted to an amide by reaction with an amine at low temperature, leaving the ester untouched.

Conversely, the stability of the 1,2,4-oxadiazole ring allows for chemical transformations to be carried out on other parts of the molecule without degradation of the heterocyclic core. For instance, a side chain attached at the C5 position could undergo a variety of reactions, such as oxidation, reduction, or cross-coupling, while the 1,2,4-oxadiazole ring and the functional group at C3 (derived from the carbonyl chloride) remain unaffected, provided that the reaction conditions are compatible. This orthogonal reactivity is highly valuable in the context of multi-step syntheses and the generation of molecular diversity.

| Scenario | Reactive Site | Stable Moiety | Example Transformation |

| Selective C3-Functionalization | This compound | Ester, amide, or other less reactive carbonyls elsewhere in the molecule. | Reaction with a primary amine to selectively form an amide at the C3 position. |

| Peripheral Modification | Functional group on a side chain | 1,2,4-Oxadiazole ring and C3-substituent | A Suzuki cross-coupling reaction on an aryl halide substituent at the C5 position. |

| Ring Stability | Other functional groups in the molecule | 1,2,4-Oxadiazole ring | Catalytic hydrogenation of a double bond in a side chain without reduction of the oxadiazole ring. |

Computational and Theoretical Studies on 1,2,4 Oxadiazole 3 Carbonyl Chloride Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions involving heterocyclic compounds. DFT calculations allow for the accurate determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is vital for mapping out the potential energy surface of a reaction and identifying the most favorable pathway.

In the context of 1,2,4-oxadiazole (B8745197) derivatives, DFT has been employed to study various transformations. For instance, theoretical studies at the B3LYP level of theory have been used to elucidate the photochemical isomerization of 1,2,4-oxadiazole derivatives into other heterocyclic systems like 1,2,4-triazoles. researchgate.net These studies can map the reaction pathway through excited states, identifying key intermediates and transition structures that govern the reaction's outcome. researchgate.net

DFT is also applied to understand cycloaddition reactions, which are fundamental in heterocyclic synthesis. mdpi.com Calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways. mdpi.com For derivatives like 1,2,4-Oxadiazole-3-carbonyl chloride, the carbonyl chloride group is a reactive site for nucleophilic substitution. DFT could be used to model the reaction mechanism with various nucleophiles, calculating the activation energies and determining the thermodynamic stability of the products to predict the reaction's feasibility and outcome.

Furthermore, DFT calculations are used to investigate the stability and electronic properties of molecules, which are directly linked to their reactivity. mdpi.comresearchgate.net By calculating parameters such as heats of formation and electronic structures, researchers can gain insights into the energetic performance and thermal stability of compounds containing the 1,2,4-oxadiazole ring. researchgate.net

Table 1: Examples of DFT Applications in the Study of Oxadiazole Derivatives

| Study Area | DFT Functional/Basis Set | Key Findings |

|---|---|---|

| Photochemical Isomerization | B3LYP/6-311G+(d,p) | Elucidation of reaction pathways through excited singlet states, involving hydrogen atom transfer and cyclization. researchgate.net |

| Electronic Structure & Stability | B3LYP Hybrid GGA/SVP | Optimization of molecular geometry and analysis of frontier molecular orbitals (HOMO-LUMO) to assess stability and reactivity. mdpi.comsemanticscholar.org |

| 1,3-Dipolar Cycloadditions | M06-2X/Def2TZVP | Investigation of stepwise radical-mediated versus concerted mechanisms, showing lower energy barriers for radical pathways. mdpi.com |

Molecular Dynamics Simulations for Reactivity and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and predict macroscopic properties from atomic-level information.

For 1,2,4-oxadiazole derivatives, MD simulations are particularly useful for understanding their interactions in a biological context, such as binding to a protein active site. mdpi.comnih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. This information is crucial in drug discovery for optimizing the affinity and selectivity of potential drug candidates. nih.govbibliotekanauki.pl

Table 2: Applications of Molecular Dynamics Simulations for Oxadiazole Systems

| Application Area | System Studied | Insights Gained |

|---|---|---|

| Ligand-Protein Binding | 1,3,4-Oxadiazole derivatives with cholinesterase enzymes | Confirmation of stable binding poses within the enzyme's active site and identification of key interacting residues. nih.gov |

| Corrosion Inhibition | Oxadiazole derivatives on a mild steel surface | Analysis of the adsorption behavior and orientation of inhibitor molecules on the metal surface in an acidic medium. researchgate.net |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) and their counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational modeling methods that aim to correlate the chemical structure of compounds with their reactivity or biological activity. chemrxiv.org These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular properties) and experimentally measured reactivity.

For 1,2,4-oxadiazole systems, QSAR studies have been successfully applied to predict their biological activities, such as their potential as enzyme inhibitors or receptor agonists. mdpi.comtsijournals.com A typical QSAR study involves calculating a wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, untested compounds. mdpi.comtsijournals.com

In a QSRR context, the same principles would be applied to predict the chemical reactivity of this compound in various reactions. For example, descriptors could be correlated with reaction rates or equilibrium constants. Such a model could predict how changes in substitution on the oxadiazole ring would affect the reactivity of the carbonyl chloride group, guiding synthetic efforts. The reliability of these models is assessed through internal and external validation techniques to ensure their predictive power. mdpi.com

Table 3: QSAR/QSRR Studies on 1,2,4-Oxadiazole Derivatives

| Study Focus | Model Type | Key Descriptors | Significance |

|---|---|---|---|

| Caspase-3 Activation | QSAR | Principal Components | Generated a reliable model with high predictive ability for internal and external datasets. mdpi.com |

| S1P1 Receptor Agonism | QSAR | Moran autocorrelation, Burden matrix eigenvalues | Identified electronic and polarization effects as governing features for receptor interaction. tsijournals.com |

Electronic Structure and Aromaticity Investigations of the 1,2,4-Oxadiazole Ring System

The electronic structure and aromaticity of the 1,2,4-oxadiazole ring are fundamental to its chemical properties and reactivity. The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle. chemicalbook.com However, its aromaticity is considered to be relatively low compared to benzene, which has significant implications for its stability and reactivity. chim.itresearchgate.netnih.gov

A crucial feature of the 1,2,4-oxadiazole ring is the weak O-N single bond. chim.itresearchgate.netnih.gov This bond is susceptible to cleavage under various conditions, such as thermal or photochemical stimuli, leading to ring-opening and rearrangement reactions to form other heterocyclic systems. chim.itresearchgate.net This reactivity is a key aspect of the chemistry of 1,2,4-oxadiazoles and is exploited in synthetic chemistry. The low aromaticity and the labile O-N bond are defining electronic features of this heterocyclic system. chim.itresearchgate.net

Table 4: Electronic and Structural Properties of the 1,2,4-Oxadiazole Ring

| Property | Description | Consequence on Reactivity |

|---|---|---|

| Aromaticity | Low level of aromatic stabilization. chim.itresearchgate.netnih.gov | Prone to rearrangement and ring-opening reactions. |

| Electron Distribution | Electron-withdrawing nature; pyridine-like nitrogen atoms. chemicalbook.comresearchgate.net | C3 and C5 positions are electrophilic and susceptible to nucleophilic attack. Inert to electrophilic substitution. chim.itchemicalbook.com |

| O-N Bond | Weak and susceptible to reduction/cleavage. chim.itresearchgate.netnih.gov | Facilitates thermal and photochemical rearrangements into more stable heterocyclic systems. |

Future Directions and Emerging Research Avenues in 1,2,4 Oxadiazole 3 Carbonyl Chloride Chemistry

Development of Greener and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, and by extension the precursors to 1,2,4-Oxadiazole-3-carbonyl chloride, a significant shift towards more environmentally benign and sustainable methodologies is evident.

Microwave-assisted synthesis is another technique poised for further exploration. semanticscholar.orgprinceton.educhim.it This method can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgprinceton.educhim.it The application of microwave irradiation to the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters is a particularly promising avenue for the efficient synthesis of the 1,2,4-oxadiazole core. princeton.edu

Furthermore, the implementation of flow chemistry presents a significant opportunity for the sustainable production of 1,2,4-oxadiazole derivatives. mdpi.comnih.govcuny.edu Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for seamless integration of synthesis and purification steps. nih.gov The development of robust flow chemistry protocols for the synthesis of 1,2,4-oxadiazole-3-carboxylic acid, the immediate precursor to the target carbonyl chloride, would be a major advancement.

The following table summarizes some of the key green and sustainable methodologies being explored for the synthesis of 1,2,4-oxadiazole derivatives:

| Methodology | Key Advantages | Potential Application for this compound Synthesis |

| One-Pot Synthesis | Reduced waste, improved efficiency, lower solvent consumption. diva-portal.orgmdpi.com | Direct conversion of starting materials to 1,2,4-oxadiazole-3-carboxylic acid without isolation of intermediates. |

| Graphene Oxide Catalysis | Metal-free, heterogeneous, reusable catalyst. nih.govnih.gov | Catalyzing the cyclization step in the formation of the 1,2,4-oxadiazole ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. semanticscholar.orgprinceton.educhim.it | Acceleration of the synthesis of the 1,2,4-oxadiazole precursor. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. mdpi.comnih.govcuny.edu | Continuous and automated synthesis of 1,2,4-oxadiazole-3-carboxylic acid. |

Exploration of Underutilized Reactivity Modes and Selective Catalysis

While the classical reactivity of acyl chlorides is well-established, the unique electronic nature of the 1,2,4-oxadiazole ring in this compound opens up avenues for exploring underutilized reactivity modes. The 1,2,4-oxadiazole ring is characterized by a degree of aromaticity and possesses both nucleophilic (N4) and electrophilic (C3 and C5) centers, as well as a labile O-N bond. nih.govamanote.com

Future research is expected to focus on harnessing this inherent reactivity in novel ways. For example, photoredox catalysis could be employed to engage the 1,2,4-oxadiazole ring in new bond-forming reactions. The visible-light-mediated [3+2] cycloaddition of 2H-azirines with nitrosoarenes to form 1,2,4-oxadiazoles is a recent example of the potential of this approach. diva-portal.org Applying such photoredox strategies to functionalize the 1,2,4-oxadiazole core of the target molecule could lead to the discovery of unprecedented transformations.

The development of selective catalytic C-H activation methods for the 1,2,4-oxadiazole ring is another exciting frontier. While C-H activation of the related 1,3,4-oxadiazoles has been reported, its application to the 1,2,4-isomer is less explored. mdpi.com Achieving regioselective C-H functionalization at the C5 position of a 3-substituted-1,2,4-oxadiazole, for instance, would provide a powerful tool for late-stage diversification of molecules derived from this compound.

Furthermore, the propensity of the 1,2,4-oxadiazole ring to undergo ring-rearrangement reactions , such as the Boulton-Katritzky rearrangement, could be further exploited for the synthesis of other heterocyclic systems. nih.gov By carefully designing substrates and reaction conditions, it may be possible to control these rearrangements to produce a variety of valuable nitrogen-containing heterocycles. The exploration of cycloaddition reactions involving the 1,2,4-oxadiazole ring as either the diene or dienophile component in Diels-Alder reactions, or as a partner in other cycloadditions, remains a largely untapped area of research.

The table below highlights some of the underutilized reactivity modes and potential catalytic approaches for 1,2,4-oxadiazole derivatives:

| Reactivity Mode / Catalysis | Potential Outcome | Relevance to this compound |

| Photoredox Catalysis | Novel bond formations, functionalization under mild conditions. diva-portal.org | Access to new derivatives through light-mediated reactions of the oxadiazole ring. |

| Selective C-H Activation | Direct functionalization of the heterocyclic core. mdpi.com | Late-stage modification of molecules synthesized from the carbonyl chloride. |

| Controlled Ring Rearrangements | Synthesis of diverse heterocyclic scaffolds. nih.gov | Transformation of the 1,2,4-oxadiazole core into other valuable heterocycles. |

| Cycloaddition Reactions | Construction of complex polycyclic systems. mdpi.com | Building molecular complexity from the 1,2,4-oxadiazole platform. |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

The integration of computational chemistry into the process of reaction discovery and optimization is a rapidly growing trend. For the chemistry of this compound, advanced computational modeling offers a powerful tool for predicting reactivity, designing novel synthetic routes, and understanding reaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of 1,2,4-oxadiazole derivatives. nih.govzsmu.edu.ua Such studies can provide valuable insights into the mechanisms of known reactions and help to predict the feasibility of new transformations. For example, DFT can be used to model the transition states of various reactions, allowing for a rational understanding of reaction barriers and selectivity. nih.gov This predictive power can guide experimental efforts, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool, particularly in the context of designing new 1,2,4-oxadiazole derivatives with specific biological activities. diva-portal.orgresearchgate.net By correlating the structural features of a series of compounds with their observed activity, QSAR models can be developed to predict the activity of new, unsynthesized molecules. researchgate.net This in silico screening approach can prioritize the synthesis of the most promising candidates.

The emergence of machine learning (ML) in chemistry is set to revolutionize reaction prediction and optimization. semanticscholar.orgprinceton.edu By training algorithms on large datasets of known reactions, ML models can learn to predict the outcome of new reactions with increasing accuracy. semanticscholar.orgprinceton.edu For the synthesis of complex molecules derived from this compound, ML could be used to predict optimal reaction conditions, identify potential side products, and even suggest novel synthetic routes.

The following table outlines the key computational modeling techniques and their potential applications in the context of this compound chemistry:

| Computational Technique | Application | Benefit for Research |

| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis, reactivity prediction. nih.govzsmu.edu.ua | Rational design of new reactions and catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, in silico screening. diva-portal.orgresearchgate.net | Prioritization of synthetic targets for drug discovery. |

| Machine Learning (ML) | Reaction outcome prediction, optimization of reaction conditions. semanticscholar.orgprinceton.edu | Acceleration of the discovery and development of new synthetic methods. |

Q & A

Q. What are the recommended safety protocols for handling 1,2,4-Oxadiazole-3-carbonyl chloride in laboratory settings?

Methodological Answer: this compound is moisture-sensitive and reacts vigorously with nucleophiles. Key safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage: Store under inert gas (e.g., argon) at 2–8°C in sealed, moisture-proof containers.

Q. What is a standard synthetic route for preparing this compound?

Methodological Answer: A common approach involves chlorination of the corresponding oxadiazole carboxylic acid using phosphorus pentachloride (PCl₅) or oxalyl chloride (ClCO)₂O.

- Step 1: Dissolve 1,2,4-oxadiazole-3-carboxylic acid in anhydrous dichloromethane (DCM).

- Step 2: Add PCl₅ (1.2 equiv) dropwise at 0°C under nitrogen.

- Step 3: Stir at room temperature for 4–6 hours.

- Purification: Remove solvents under reduced pressure and isolate the product via vacuum distillation.

Critical Parameters: Moisture must be excluded to prevent hydrolysis. Reaction progress can be monitored by FT-IR (disappearance of -COOH stretch at 1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or X-ray crystallography data may arise from tautomerism or dynamic conformational changes. Strategies include:

- Multi-Technique Validation: Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, the carbonyl chloride group shows a distinct ¹³C NMR signal at ~160–165 ppm .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software).

- Crystallography: Perform single-crystal X-ray diffraction to confirm bond angles and torsional conformations. Note that polymorphism can lead to varying unit-cell parameters .

Q. How do substituents on the oxadiazole ring influence the reactivity of the carbonyl chloride group?

Methodological Answer: Electron-withdrawing groups (EWGs) on the oxadiazole ring (e.g., -NO₂, -CF₃) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Conversely, electron-donating groups (EDGs, e.g., -OCH₃) reduce reactivity.

- Experimental Approach:

- Synthesize derivatives with para-substituted aryl groups.

- Measure reaction rates with amines (e.g., aniline) in THF at 25°C.

- Correlate rate constants (k) with Hammett σ values to quantify electronic effects.

- Case Study: A study on 3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives showed a 10-fold increase in acylation rate compared to unsubstituted analogs .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

Methodological Answer: Hydrolysis produces 1,2,4-oxadiazole-3-carboxylic acid, reducing reagent efficacy. Stabilization methods include:

- Additives: Add molecular sieves (3Å) or desiccants (MgSO₄) to storage containers.

- Solvent Choice: Store in anhydrous acetonitrile or DCM rather than protic solvents.

- Temperature Control: Freeze at -20°C under nitrogen; avoid repeated freeze-thaw cycles.

Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer: Discrepancies in thermal stability studies may arise from impurities or differing analytical methods.

- Differential Scanning Calorimetry (DSC): Perform DSC under nitrogen (heating rate: 10°C/min). Pure samples typically show decomposition onset at 80–90°C.

- Accelerated Stability Testing: Store samples at 40°C for 1 week and compare degradation rates via TLC or GC-MS.

- Impurity Profiling: Use LC-MS to identify trace hydrolytic or oxidative byproducts that may catalyze decomposition .

Methodological Comparison Table

| Parameter | Synthesis with PCl₅ | Synthesis with (ClCO)₂O |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproducts | POCl₃ (requires careful quenching) | CO₂, HCl (easier removal) |

| Yield | 70–75% | 80–85% |

| Moisture Sensitivity | High | Moderate |

| Scalability | Limited by PCl₅ handling | Suitable for multi-gram scale |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.